molecular formula C8H13N3 B2439905 [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine CAS No. 1369364-14-6

[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine

Cat. No.: B2439905
CAS No.: 1369364-14-6
M. Wt: 151.213
InChI Key: MDQBXCHDVKRLLB-UHFFFAOYSA-N
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Description

[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine: is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, with a 2-methylpyrazol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazole with cyclopropylmethanamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine lies in its specific substitution pattern and the presence of both a cyclopropyl group and a methanamine moiety. This combination of structural features provides distinct chemical and biological properties that can be leveraged in various applications .

Properties

IUPAC Name

[1-(2-methylpyrazol-3-yl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-7(2-5-10-11)8(6-9)3-4-8/h2,5H,3-4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQBXCHDVKRLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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